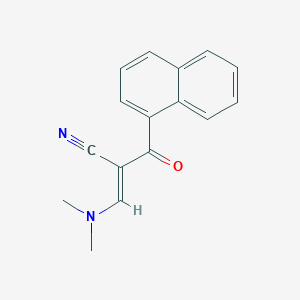
2-(1-Naphthoyl)-3-(dimethylamino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
CNS tumors and exposure to acrylonitrile inconsistency between experimental and epidemiology studies.
Research has revealed a potent carcinogenic effect of acrylonitrile on the CNS in rats, raising concerns about its carcinogenic potential in humans. However, epidemiological studies involving over 37,000 workers exposed to acrylonitrile showed null findings for CNS cancer, contradicting the projected risk based on rat studies. This inconsistency highlights the need for further research to understand the relevance of animal findings to human health (Collins & Strother, 1999).
Acrylonitrile from Biomass
Acrylonitrile from Biomass Still Far from Being a Sustainable Process.
The production of acrylonitrile from biomass remains in its early stages. Glycerol, a food-biomass source, has been identified as a potential feed material but faces public and governmental opposition due to its food source origin. Non-food biomass sources like propionic or glutamic acid offer an alternative but yield minimal acrylonitrile. The development of novel catalysts and considerable scientific, engineering, and governmental support are essential for advancing non-food bio-based acrylonitrile processes (Grasselli & Trifiró, 2016).
Health Risks in the Acrylonitrile Industry
A review of health risks in acrylonitrile industry. A study by the Occupational Health Branch of the Ontario Ministry of Labour evaluated the health risks associated with acrylonitrile (AN) exposure in the acrylonitrile industry. The study included detailed hygiene and medical investigations in various industrial processes, focusing on potential synergistic carcinogenic effects due to exposure to AN and other chemicals like dimethyl formamide, styrene, and butadiene. The study found exposure levels to AN below 2 ppm (TWA) in most cases and no significant abnormalities in chest x-rays or liver function tests among currently exposed workers (Guirguis, Cohen, & Rajhans, 1984).
Safety and Hazards
This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-Naphthoyl)-3-(dimethylamino)acrylonitrile involves the reaction of 1-naphthoic acid with dimethylamine to form 1-(dimethylamino)naphthalen-2-ol, which is then reacted with acrylonitrile to yield the final product.", "Starting Materials": [ "1-naphthoic acid", "dimethylamine", "acrylonitrile", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "1. Dissolve 1-naphthoic acid (1.0 g) in dimethylamine (10 mL) and add sodium hydroxide (0.5 g).", "2. Heat the mixture at 80°C for 2 hours.", "3. Cool the mixture and add water (20 mL).", "4. Extract the mixture with ethyl acetate (3 x 20 mL).", "5. Combine the organic layers and dry over anhydrous sodium sulfate.", "6. Concentrate the solution under reduced pressure to yield 1-(dimethylamino)naphthalen-2-ol (1.2 g).", "7. Dissolve 1-(dimethylamino)naphthalen-2-ol (1.0 g) in acrylonitrile (10 mL).", "8. Add sodium hydroxide (0.5 g) and heat the mixture at 80°C for 2 hours.", "9. Cool the mixture and extract with ethyl acetate (3 x 20 mL).", "10. Combine the organic layers and dry over anhydrous sodium sulfate.", "11. Concentrate the solution under reduced pressure to yield 2-(1-Naphthoyl)-3-(dimethylamino)acrylonitrile (1.1 g)." ] } | |
CAS番号 |
52200-20-1 |
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
3-(dimethylamino)-2-(naphthalene-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H14N2O/c1-18(2)11-13(10-17)16(19)15-9-5-7-12-6-3-4-8-14(12)15/h3-9,11H,1-2H3 |
InChIキー |
KVFHVEAEKGPARU-UHFFFAOYSA-N |
SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC2=CC=CC=C21 |
正規SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC2=CC=CC=C21 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


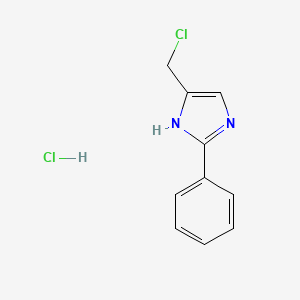
![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2454457.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2454459.png)
![5-(3-bromophenyl)-1-butyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2454461.png)



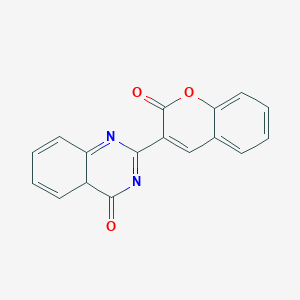

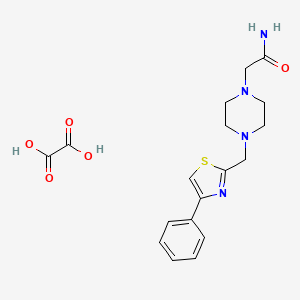
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)
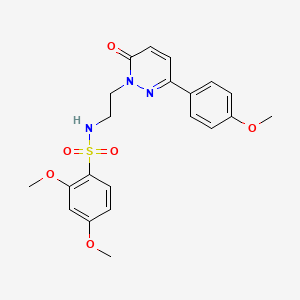
![N-(3-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2454474.png)
